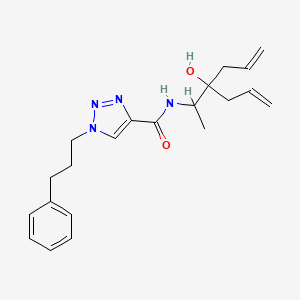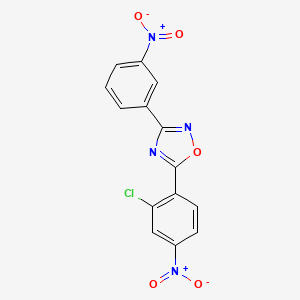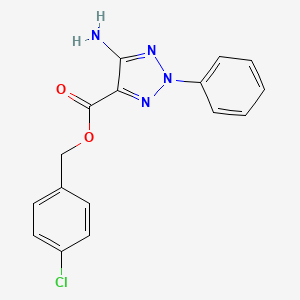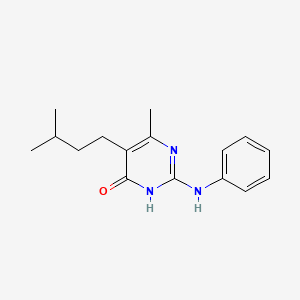methanone](/img/structure/B6088047.png)
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone, also known as BZP-NAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BZP-NAP is a benzimidazole derivative that has been shown to possess various pharmacological properties, including analgesic and anti-inflammatory effects. In
作用机制
The exact mechanism of action of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is not fully understood. However, it has been proposed that [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone exerts its pharmacological effects through the modulation of various signaling pathways. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess various biochemical and physiological effects. In animal models, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to reduce pain and inflammation. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has also been shown to possess antioxidant properties and protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its potential as an analgesic and anti-inflammatory agent. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess potent anti-inflammatory effects, making it a valuable tool for studying the mechanisms of inflammation and immune responses. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of using [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo.
未来方向
There are several future directions for research on [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. One area of research is the development of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. Finally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone could be investigated for its potential use in the treatment of other diseases such as cancer and metabolic disorders.
Conclusion:
In conclusion, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone is a benzimidazole derivative with potential applications in various fields of research. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to possess analgesic, anti-inflammatory, and neuroprotective effects. However, further studies are needed to determine the safety and toxicity of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in vivo. The development of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone derivatives with improved pharmacological properties and the investigation of the molecular mechanisms underlying the pharmacological effects of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone are promising areas of future research.
合成方法
The synthesis of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone involves the condensation of 1-naphthylamine with 2-(chloromethyl)benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine to obtain the final compound. The purity and yield of [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an analgesic and anti-inflammatory agent. [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, [1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c28-24(20-11-5-8-17-7-1-2-10-19(17)20)18-9-6-14-27(15-18)16-23-25-21-12-3-4-13-22(21)26-23/h1-5,7-8,10-13,18H,6,9,14-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWIRCHDOWPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl](1-naphthyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)


amino]methyl}benzoate](/img/structure/B6087994.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)

![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)



![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)